molecular formula C8H14O4S B13080262 1-Methanesulfonylcyclohexane-1-carboxylic acid

1-Methanesulfonylcyclohexane-1-carboxylic acid

Cat. No.: B13080262
M. Wt: 206.26 g/mol
InChI Key: YBMRUNZVXOTCTQ-UHFFFAOYSA-N
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Description

1-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₄S It is characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclohexane derivatives followed by carboxylation. The reaction typically requires a sulfonating agent such as methanesulfonyl chloride and a base to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-Methanesulfonylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group on the cyclohexane ring.

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

1-methylsulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O4S/c1-13(11,12)8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)

InChI Key

YBMRUNZVXOTCTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)C(=O)O

Origin of Product

United States

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